molecular formula C14H14N3+ B1216077 Desphenyldimidium CAS No. 62895-22-1

Desphenyldimidium

Cat. No.: B1216077
CAS No.: 62895-22-1
M. Wt: 224.28 g/mol
InChI Key: PGCJOHMIZKFDRY-UHFFFAOYSA-O
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Description

Desphenyldimidium is a synthetic coordination compound characterized by its unique phosphine-alkene hybrid ligand system, which enables versatile transition metal coordination and catalytic applications. Its structure features a central metal ion (commonly ruthenium or iridium) bound to a multidentate ligand comprising both phosphine and alkene moieties, optimizing stability and reactivity in cross-coupling reactions . The compound exhibits high thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. This compound has garnered attention for its efficacy in asymmetric catalysis, particularly in pharmaceutical intermediates synthesis, with reported enantiomeric excess (ee) values exceeding 95% in hydrogenation reactions .

Properties

CAS No.

62895-22-1

Molecular Formula

C14H14N3+

Molecular Weight

224.28 g/mol

IUPAC Name

5-methylphenanthridin-5-ium-3,8-diamine

InChI

InChI=1S/C14H13N3/c1-17-8-9-6-10(15)2-4-12(9)13-5-3-11(16)7-14(13)17/h2-8,16H,15H2,1H3/p+1

InChI Key

PGCJOHMIZKFDRY-UHFFFAOYSA-O

SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1)N)N

Canonical SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1)N)N

Other CAS No.

62895-22-1

Synonyms

desphenyldimidium
desphenyldimidium chloride

Origin of Product

United States

Comparison with Similar Compounds

Compound A: Ferrohaloquinone

Ferrohaloquinone shares a related phosphine-alkene ligand framework but substitutes the central metal ion with iron and introduces halogen substituents (e.g., chlorine) on the aromatic backbone. Key differences include:

Property Desphenyldimidium Ferrohaloquinone
Metal center Ru/Ir Fe
Thermal stability (°C) >250 ~180
Solubility High in DMF Moderate in THF
Catalytic ee (%) 95–98 80–85
Reference

Structural Impact: The iron center in Ferrohaloquinone reduces oxidative stability, limiting its use in high-temperature reactions. Halogen substituents enhance electrophilicity but reduce ligand flexibility, lowering enantioselectivity in catalysis .

Compound B: Iridiophosphocene

Iridiophosphocene retains the iridium metal center but replaces the alkene moiety with a cyclopentadienyl group. This modification alters electronic properties and steric bulk:

Property This compound Iridiophosphocene
Ligand system Phosphine-alkene Phosphine-cyclopentadienyl
Redox potential (V) +0.45 +0.62
Reaction rate (h⁻¹) 120 90
Substrate scope Broad (aryl, alkyl) Narrow (aryl-dominated)
Reference

Comparison with Functionally Similar Compounds

Compound C: Palladacycle-12

Palladacycle-12, a palladium-based catalyst, mimics this compound’s application in Suzuki-Miyaura couplings but employs a carbocyclic ligand system:

Property This compound Palladacycle-12
Metal center Ru/Ir Pd
Catalytic turnover 10,000 15,000
Byproduct formation <1% 3–5%
Cost (USD/g) 350 150
Reference

Trade-offs: While Palladacycle-12 offers higher turnover and lower cost, its propensity for byproduct formation necessitates additional purification steps, reducing process efficiency .

Compound D: Rhodium-Diphosphine Complex

This rhodium-based catalyst is used in hydrogenation reactions like this compound but relies on a bidentate diphosphine ligand:

Property This compound Rhodium-Diphosphine
Ligand denticity Tridentate Bidentate
Enantioselectivity (%) 95–98 88–92
Air sensitivity Low High
Industrial adoption Emerging Widespread
Reference

Industrial Relevance : Despite lower ee values, the Rhodium-Diphosphine Complex’s established manufacturing protocols and air stability make it preferable for large-scale applications .

Critical Analysis of Research Findings

  • Structural Flexibility vs. Stability: this compound’s hybrid ligand system balances flexibility and stability better than Ferrohaloquinone or Iridiophosphocene, enabling broader substrate compatibility .
  • Cost vs. Performance: Palladacycle-12 highlights the trade-off between catalytic efficiency and economic feasibility, underscoring this compound’s niche in high-precision syntheses .
  • Industrial vs. Academic Preferences : While Rhodium-Diphosphine dominates industry, this compound’s superior selectivity positions it for adoption in niche pharmaceutical applications requiring high enantiopurity .

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